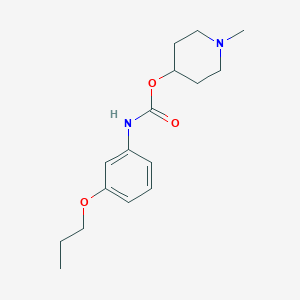![molecular formula C15H17NOS B374876 4-{[2-(2-aminopropyl)phenyl]sulfanyl}phenol](/img/structure/B374876.png)
4-{[2-(2-aminopropyl)phenyl]sulfanyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-(2-aminopropyl)phenyl]sulfanyl}phenol is a chemical compound with a complex structure that includes both an amino group and a sulfanylphenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(2-aminopropyl)phenyl]sulfanyl}phenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[2-(2-aminopropyl)phenyl]sulfanyl}phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Applications De Recherche Scientifique
4-{[2-(2-aminopropyl)phenyl]sulfanyl}phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or protein interactions.
Industry: It may be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 4-{[2-(2-aminopropyl)phenyl]sulfanyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and sulfanylphenol group may play a role in binding to these targets, leading to the modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other sulfanylphenol derivatives and amino-substituted phenyl compounds. These compounds may have similar structures but differ in their functional groups or substituents.
Uniqueness
4-{[2-(2-aminopropyl)phenyl]sulfanyl}phenol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C15H17NOS |
|---|---|
Poids moléculaire |
259.4g/mol |
Nom IUPAC |
4-[2-(2-aminopropyl)phenyl]sulfanylphenol |
InChI |
InChI=1S/C15H17NOS/c1-11(16)10-12-4-2-3-5-15(12)18-14-8-6-13(17)7-9-14/h2-9,11,17H,10,16H2,1H3 |
Clé InChI |
OIKIFYSCQKTWEY-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N |
SMILES canonique |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[1,1-Bis(4-fluorophenyl)ethoxy]ethyl}pyrrolidine](/img/structure/B374795.png)
![1-{2-[(4-Bromophenyl)(4-fluorophenyl)methoxy]ethyl}pyrrolidine](/img/structure/B374797.png)
![18-chloro-3,3-dimethyl-14-thia-3-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene](/img/structure/B374798.png)
![N-[3-(9-fluorodibenzo[b,e]thiepin-11(6H)-ylidene)propyl]-N,N-dimethylamine](/img/structure/B374800.png)
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]pyrrolidine](/img/structure/B374801.png)
![2-(4-{4-[4-Cyclopentyl(propionyl)anilino]butyl}-1-piperazinyl)ethyl propionate](/img/structure/B374802.png)
![8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B374807.png)
![8-chloro-6-(2-chlorophenyl)-1-[(4-methyl-1-piperazinyl)methyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B374809.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-ylmethyl)-N,N-dimethylamine](/img/structure/B374811.png)

![8-chloro-6-(2-chlorophenyl)-1-{[4-(2-ethoxyethyl)-1-piperazinyl]methyl}-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B374813.png)
![8-chloro-6-(2-chlorophenyl)-1-({4-[2-(phenylsulfanyl)ethyl]-1-piperazinyl}methyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B374817.png)
![4-Bromo-7-(2-chlorophenyl)-13-[4-(3-methoxypropyl)piperazin-1-yl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene](/img/structure/B374819.png)

